Propargyl-PEG4-beta-D-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

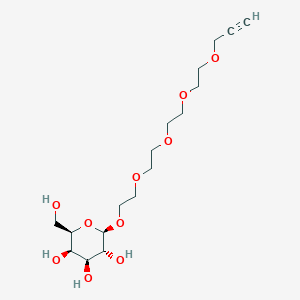

2D Structure

3D Structure

Properties

Molecular Formula |

C17H30O10 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14+,15+,16-,17-/m1/s1 |

InChI Key |

QZJHREOKMZFHTH-DRRXZNNHSA-N |

Isomeric SMILES |

C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Propargyl-PEG4-beta-D-glucose synthesis pathway

An in-depth technical guide on the synthesis of Propargyl-PEG4-beta-D-glucose is presented for researchers, scientists, and professionals in drug development. This document outlines the synthetic pathway, provides detailed experimental protocols, and includes quantitative data for each step.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of D-glucose, followed by glycosylation with a propargyl-functionalized polyethylene (B3416737) glycol (PEG) linker, and concludes with the deprotection of the glucose moiety. The most common strategy involves the use of a per-acetylated glucose derivative to ensure the stereoselective formation of the β-glycosidic bond.

A frequently employed starting material for this synthesis is 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (B1259523). This activated glucose donor reacts with a suitable propargyl-PEG alcohol in the presence of a Lewis acid catalyst to form the desired β-glycoside. The final step involves the removal of the acetate (B1210297) protecting groups under basic conditions to yield this compound.

An alternative, though less common, approach could involve the direct glycosylation of a propargyl-PEG alcohol with a protected glucose derivative, followed by deprotection. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.

Below is a diagram illustrating the general synthesis pathway.

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate

This initial step involves the protection of the hydroxyl groups of D-glucose as acetates, followed by the introduction of a trichloroacetimidate group at the anomeric position to create an activated glucose donor for the subsequent glycosylation reaction.

Materials:

-

D-Glucose

-

Acetic anhydride (B1165640)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Acetylation: D-Glucose is per-acetylated using acetic anhydride in the presence of a base like pyridine to form penta-O-acetyl-β-D-glucopyranose.

-

Anomeric Deprotection and Trichloroacetimidation: The per-acetylated glucose is then selectively deprotected at the anomeric position, followed by reaction with trichloroacetonitrile in the presence of a base to yield the trichloroacetimidate donor.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Glycosylation with Propargyl-PEG4-OH

In this crucial step, the activated glucose donor is coupled with the Propargyl-PEG4-OH linker to form the β-glycosidic bond. The stereoselectivity of this reaction is critical for obtaining the desired β-anomer.

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate

-

Propargyl-PEG4-OH (1-(2-propyn-1-yloxy)-3,6,9,12-tetraoxapentadecan-15-ol)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate and Propargyl-PEG4-OH in anhydrous DCM is stirred over activated 4 Å molecular sieves under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

-

The mixture is cooled to -20°C, and a catalytic amount of TMSOTf is added dropwise.

-

The reaction is stirred at -20°C and allowed to slowly warm to room temperature while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of triethylamine.

-

The mixture is filtered, and the filtrate is washed successively with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the protected Propargyl-PEG4-β-D-glucose.

Step 3: Deprotection of the Glucose Moiety

The final step is the removal of the acetate protecting groups to yield the target molecule, this compound.

Materials:

-

Protected Propargyl-PEG4-β-D-glucose

-

Anhydrous methanol (B129727) (MeOH)

-

Sodium methoxide (B1231860) (NaOMe) in methanol

-

Amberlite IR120 (H⁺ form) resin

-

Dichloromethane (DCM)

Procedure:

-

The protected Propargyl-PEG4-β-D-glucose is dissolved in a mixture of anhydrous DCM and MeOH.

-

A catalytic amount of sodium methoxide in methanol is added, and the reaction mixture is stirred at room temperature.

-

The progress of the deacetylation is monitored by TLC.

-

Once the reaction is complete, the mixture is neutralized by the addition of Amberlite IR120 (H⁺ form) resin.

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The final product, this compound, is typically obtained as a colorless oil and may be further purified if necessary.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and specific conditions used.

| Step | Reaction | Starting Materials | Product | Typical Yield (%) |

| 1 | Protection & Activation | D-Glucose | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | 70-85% |

| 2 | Glycosylation | Activated Glucose Donor, Propargyl-PEG4-OH | Protected Propargyl-PEG4-β-D-glucose | 60-75% |

| 3 | Deprotection | Protected Propargyl-PEG4-β-D-glucose | Propargyl-PEG4-β-D-glucose | >90% |

Experimental Workflow

The diagram below illustrates the overall experimental workflow for the synthesis of this compound.

Propargyl-PEG4-beta-D-glucose CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Propargyl-PEG4-β-D-glucose, a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, combining a terminal alkyne group, a polyethylene (B3416737) glycol (PEG) spacer, and a glucose moiety, makes it a valuable tool for applications such as targeted protein degradation and bioconjugation via "click chemistry."

Core Compound Specifications

Two primary forms of this compound are commercially available and used in research: the tetra-acetylated (protected) precursor and the deprotected, final product. The key quantitative data for both are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Propargyl-PEG4-tetra-Ac-β-D-glucose | 1360446-31-6 | C₂₅H₃₈O₁₄ | 562.56 |

| Propargyl-PEG4-β-D-glucose | 1397682-63-1 | C₁₇H₃₀O₁₀ | 394.41[1] |

Synthesis and Deprotection Protocols

The synthesis of Propargyl-PEG4-β-D-glucose typically involves a two-step process: the glycosylation of a propargyl-PEG4 linker with a protected glucose molecule, followed by the deprotection of the hydroxyl groups on the glucose ring.

Step 1: Synthesis of Propargyl-PEG4-tetra-Ac-β-D-glucose (Protected Form)

This step involves the reaction of a suitable propargyl-PEG4 alcohol with a protected glucose derivative, such as penta-O-acetyl-β-D-glucopyranose, in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Materials:

-

Penta-O-acetyl-β-D-glucopyranose

-

Propargyl-PEG4-OH

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure: a. Dissolve penta-O-acetyl-β-D-glucopyranose (1.0 equivalent) and propargyl-PEG4-OH (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Cool the reaction mixture to 0°C in an ice bath. c. Add boron trifluoride etherate (1.5 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. h. Filter the mixture and concentrate the solvent under reduced pressure. i. Purify the crude product by silica gel column chromatography to yield Propargyl-PEG4-tetra-Ac-β-D-glucose.

Step 2: Synthesis of Propargyl-PEG4-β-D-glucose (Deprotected Form) via Zemplén Deacetylation

The removal of the acetyl protecting groups is achieved through a transesterification reaction known as the Zemplén deacetylation.[2][3]

Experimental Protocol:

-

Materials:

-

Propargyl-PEG4-tetra-Ac-β-D-glucose

-

Anhydrous methanol (B129727) (MeOH)

-

Sodium methoxide (B1231860) (NaOMe) solution (e.g., 0.5 M in MeOH)

-

Amberlite® IR120 H⁺ resin (or other acidic resin)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: a. Dissolve Propargyl-PEG4-tetra-Ac-β-D-glucose (1.0 equivalent) in anhydrous MeOH. b. Add a catalytic amount of sodium methoxide solution. c. Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed. d. Neutralize the reaction mixture by adding Amberlite® IR120 H⁺ resin until the pH is neutral. e. Filter off the resin and wash it with MeOH. f. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Propargyl-PEG4-β-D-glucose.

Applications in Targeted Protein Degradation (PROTACs)

Propargyl-PEG4-β-D-glucose serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propargyl group allows for the attachment of an E3 ligase ligand via a click chemistry reaction.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using a propargyl-PEG linker is depicted below.

Caption: General workflow for PROTAC synthesis using a propargyl-PEG linker.

Experimental Protocol: PROTAC Synthesis via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-modified E3 ligase ligand to the propargyl-functionalized POI-linker intermediate.

-

Materials:

-

POI Ligand-Propargyl-PEG4-β-D-glucose intermediate

-

Azide-modified E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., a mixture of DMSO and water)

-

-

Procedure: a. Dissolve the POI Ligand-Propargyl-PEG4-β-D-glucose intermediate (1.0 equivalent) and the azide-modified E3 ligase ligand (1.1 equivalents) in the chosen solvent system. b. In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and THPTA or TBTA (0.5 equivalents) in the solvent. c. Add the catalyst solution to the reaction mixture. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 equivalent). e. Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS. f. Upon completion, the PROTAC can be purified using standard chromatographic techniques such as reversed-phase HPLC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.

Caption: PROTAC-mediated targeted protein degradation pathway.

This guide provides a foundational understanding of Propargyl-PEG4-β-D-glucose, its synthesis, and its application in the rapidly evolving field of targeted protein degradation. Researchers can use this information to design and execute experiments aimed at developing novel therapeutics and chemical biology tools.

References

The Propargyl Group: A Cornerstone of Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently link biomolecules with probes, drugs, or other functional moieties is paramount. The propargyl group, a small, terminal alkyne functional group (CH≡C-CH₂-), has emerged as a central tool in the bioconjugation toolkit. Its remarkable utility stems from its participation in a class of reactions known as "click chemistry," which are characterized by their high efficiency, specificity, and biocompatibility. This technical guide provides a comprehensive overview of the function of the propargyl group in bioconjugation, with a focus on the two most prominent click reactions it enables: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the underlying mechanisms, present quantitative data, provide detailed experimental protocols, and illustrate key concepts with diagrams to empower researchers in their application of this powerful chemical handle.

Core Concepts: The Power of the Propargyl Group in Click Chemistry

The primary role of the propargyl group in bioconjugation is to serve as a reactive handle for the formation of a stable triazole linkage with an azide-functionalized molecule.[1][2] This reaction is highly specific and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[3][4] The azide (B81097) and alkyne functional groups are largely inert in biological systems, which allows for their selective reaction.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne (such as a propargyl group) and an azide, catalyzed by a copper(I) species.[6][] This reaction leads exclusively to the formation of a 1,4-disubstituted 1,2,3-triazole.[8] The reaction is rapid, high-yielding, and can be performed under mild, aqueous conditions, making it suitable for modifying biomolecules.[2][5]

A key advantage of CuAAC is its superior selectivity and efficiency, often achieving near-quantitative yields, which simplifies purification processes.[5] However, a significant drawback is the potential cytotoxicity of the copper catalyst, which can limit its application in living cells and in vivo.[9][10] To mitigate this, accelerating ligands are often used to protect biomolecules from reactive oxygen species generated during the reaction.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. This makes SPAAC an ideal choice for bioconjugation in living systems.

While SPAAC offers excellent biocompatibility, its reaction kinetics are generally slower than CuAAC.[8] The reaction rates are highly dependent on the structure of the cyclooctyne used. Furthermore, SPAAC typically results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), in contrast to the single regioisomer formed in CuAAC.[8]

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application and the acceptable trade-offs between reaction speed, biocompatibility, and regioselectivity. The following tables summarize key quantitative data for these two methods.

Table 1: Comparative Overview of CuAAC and SPAAC

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[8] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[8] |

| Typical Reaction Time | 30 minutes to a few hours[8] | 1 to 12 hours (can be longer for less reactive alkynes)[8] |

| Typical Reactant Concentration | >10 µM[8] | Can be higher to achieve reasonable reaction times[8] |

| Yields | Near-quantitative[5][8] | Generally high, but can be lower than CuAAC[8] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[8] | Mixture of 1,4- and 1,5-disubstituted triazoles[8] |

| Biocompatibility | Limited by copper toxicity[8][9][10] | Excellent, widely used for in vivo applications[8] |

Table 2: Stability of the 1,2,3-Triazole Linkage Compared to Other Bioconjugation Linkages

| Linkage Type | General Stability | Conditions Leading to Cleavage |

| 1,2,3-Triazole | Exceptionally stable; resistant to hydrolysis, oxidation, and reduction | Harsh chemical conditions not typically found in biological systems |

| Amide | Very stable | Extreme pH and high temperatures |

| Thioether | Very stable | Strong oxidizing agents |

| Ester | Labile | Hydrolysis (acidic or basic conditions), esterases |

| Hydrazone | Labile | Hydrolysis (pH-dependent, generally less stable at acidic pH) |

| Disulfide | Labile | Reducing agents (e.g., glutathione, DTT) |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for protein bioconjugation. These should be optimized for specific biomolecules and reagents.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol outlines the conjugation of an azide-modified small molecule to a protein containing a terminal propargyl group.

Materials:

-

Propargyl-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS as it can chelate copper)[8]

-

Azide-containing molecule (e.g., fluorescent dye, drug) dissolved in DMSO or water

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-binding ligand stock solution (e.g., THPTA, 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

-

Degassing equipment (e.g., vacuum line, inert gas)

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

-

In a microcentrifuge tube, combine the propargyl-modified protein with the azide-containing molecule in the reaction buffer. The final protein concentration is typically in the µM to low mM range. The azide molecule is usually added in excess (e.g., 5-10 equivalents).

-

Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Prepare a premix of CuSO₄ and the copper-binding ligand. For example, mix 6.3 µl of 20 mM CuSO₄ and 12.5 µl of 50 mM THPTA ligand. The final concentration of copper is typically 0.25 mM and the ligand is 1.25 mM (5:1 ligand to copper ratio).

-

Add the CuSO₄/ligand premix to the degassed protein solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Bioconjugation

This protocol describes the reaction between an azide-modified protein and a strained cyclooctyne-functionalized molecule (e.g., DBCO).

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Strained cyclooctyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO

-

Purification system (e.g., SEC, dialysis)

Procedure:

-

In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[8]

-

Add the strained cyclooctyne molecule from a stock solution in DMSO. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[8] A 3- to 5-fold molar excess of the cyclooctyne reagent is commonly used.

-

Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[8]

-

Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).

-

Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[8]

Mandatory Visualizations

Caption: A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Caption: A simplified diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Caption: A general experimental workflow for bioconjugation using click chemistry.

Applications in Research and Drug Development

The versatility of the propargyl group and the click chemistry it enables has led to a wide range of applications across various scientific disciplines.

-

Drug Development: The propargyl group is instrumental in the construction of Antibody-Drug Conjugates (ADCs).[1] In this approach, a potent cytotoxic drug is equipped with an azide or alkyne handle and then "clicked" onto a monoclonal antibody that specifically targets cancer cells. This targeted delivery strategy enhances the therapeutic efficacy of the drug while minimizing off-target toxicity. The propargylamine (B41283) moiety itself is also found in a number of approved drugs and is a subject of interest in medicinal chemistry.

-

Proteomics and Activity-Based Protein Profiling (ABPP): Propargyl-containing probes can be used to label and identify specific classes of enzymes in complex biological samples. For example, a propargylated inhibitor can be designed to covalently bind to the active site of an enzyme. Subsequent click reaction with an azide-tagged reporter molecule (e.g., biotin (B1667282) or a fluorophore) allows for the enrichment and identification of the target enzyme.

-

Metabolic Labeling and Imaging: Cells can be metabolically engineered to incorporate unnatural sugars or amino acids bearing a propargyl group into their biomolecules, such as glycans, proteins, or nucleic acids.[11] These metabolically labeled biomolecules can then be visualized in living cells or isolated for further analysis by clicking them to a fluorescent probe or an affinity tag. This approach provides a powerful tool for studying dynamic cellular processes.

-

Materials Science and Polymer Chemistry: The propargyl group is used to functionalize polymers and other materials. The high efficiency of the click reaction allows for the creation of well-defined polymer architectures, such as block copolymers and dendrimers, as well as for the surface modification of materials to impart new functionalities.

Conclusion

The propargyl group, through its participation in CuAAC and SPAAC reactions, has revolutionized the field of bioconjugation. Its small size, stability, and specific reactivity make it an invaluable tool for the precise and efficient construction of complex biomolecular architectures. The choice between the copper-catalyzed and strain-promoted approaches depends on the specific requirements of the experiment, particularly the tolerance for copper-induced toxicity. As our understanding of these reactions deepens and new reagents and catalysts are developed, the utility of the propargyl group in bioconjugation is poised to expand even further, driving innovation in drug discovery, diagnostics, and fundamental biological research. The exceptional stability of the resulting triazole linkage ensures the integrity of the final conjugate, making it a reliable and robust connection for a wide array of applications.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry – Med Chem 101 [medchem101.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New approach to bioconjugation by combining strain-promoted azide-alkyne cycloaddition (SPAAC) with inorganic click (iClick) - American Chemical Society [acs.digitellinc.com]

- 11. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of the PEG4 Spacer in Propargyl-PEG4-beta-D-glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of bioactive molecules is a cornerstone of modern drug development and chemical biology. The choice of a linker is critical in dictating the physicochemical properties and biological activity of the resulting conjugate. This technical guide delves into the specific role of the tetraethylene glycol (PEG4) spacer in the context of Propargyl-PEG4-beta-D-glucose, a versatile building block in bioconjugation. We will explore how the inclusion of this hydrophilic and flexible spacer significantly influences solubility, steric hindrance, and pharmacokinetic properties, thereby enhancing its utility in applications such as Proteolysis-Targeting Chimeras (PROTACs) and glycoconjugate vaccines. This guide provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Significance of Linker Chemistry

In the design of complex biomolecules, the linker connecting a targeting moiety to a payload or another functional unit is far from a passive component. Its length, flexibility, and chemical nature can profoundly impact the overall efficacy and developability of the conjugate. This compound is a heterobifunctional linker that incorporates three key functional elements:

-

Propargyl group: A terminal alkyne that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific ligation to azide-modified molecules.[1][2][3][4][5]

-

beta-D-glucose: A carbohydrate moiety that can be used for targeting glucose transporters or as an antigenic component in vaccines.

-

PEG4 spacer: A short chain of four ethylene (B1197577) glycol units that separates the propargyl and glucose functionalities.

This guide will focus on the multifaceted role of the PEG4 spacer, elucidating its impact on the properties and applications of the entire molecule.

Core Functions of the PEG4 Spacer

The inclusion of a PEG4 spacer in this compound imparts several advantageous properties:

-

Enhanced Hydrophilicity and Solubility: Polyethylene glycol is well-known for its hydrophilic nature.[6] The PEG4 chain increases the overall water solubility of the molecule, which is particularly beneficial when conjugating it to hydrophobic drugs or peptides, preventing aggregation and improving handling in aqueous media.[6]

-

Reduced Steric Hindrance: The spacer physically separates the glucose moiety and the conjugated partner, minimizing steric clashes that could otherwise interfere with the binding of either part to its respective target. This is crucial for maintaining the biological activity of both the targeting and the effector domains.

-

Improved Pharmacokinetics: PEGylation is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules.[6] Even a short PEG chain can increase the hydrodynamic radius of a molecule, potentially leading to reduced renal clearance and a longer circulation half-life.

-

Increased Flexibility: The PEG4 linker provides rotational freedom, allowing the conjugated moieties to orient themselves optimally for binding to their targets. This is particularly important in the context of PROTACs, where the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase is essential for inducing protein degradation.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key quantitative data related to the properties and efficacy of molecules with and without PEG spacers.

Table 1: Physicochemical Properties of PEGylated vs. Non-PEGylated Glucose Derivatives

| Property | Propargyl-beta-D-glucose (estimated) | Propargyl-PEG2-beta-D-glucose | This compound |

| Molecular Weight | ~218 g/mol | 306.31 g/mol [7] | 394.42 g/mol |

| Solubility in DMSO | Soluble | 100 mg/mL (326.47 mM)[7] | Soluble |

| LogP (predicted) | Lower | Higher | Higher |

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Example: ERα Degradation)

| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |

| No PEG spacer (short alkyl chain) | >1000 | <20 | Estimated from trends in literature |

| PEG4 spacer | ~10-100 | >80 | [8] |

| Longer PEG spacer (e.g., PEG8) | May increase or decrease | May increase or decrease | [8] |

This table illustrates the general principle that an optimal linker length, often incorporating a short PEG chain like PEG4, is crucial for potent PROTAC activity. The exact values are highly dependent on the specific target, warhead, and E3 ligase ligand.

Mandatory Visualizations

Signaling Pathway: PROTAC-mediated Degradation of Estrogen Receptor Alpha (ERα)

Proteolysis-Targeting Chimeras (PROTACs) are a novel therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of target proteins. A PROTAC utilizing a this compound linker can be synthesized to target proteins like the Estrogen Receptor alpha (ERα), a key driver in many breast cancers. The following diagram illustrates the mechanism of action.

Caption: PROTAC-mediated degradation of ERα.

Experimental Workflow: Synthesis of a PROTAC using Click Chemistry

The propargyl group of this compound is ideal for conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This workflow outlines the general steps for synthesizing a PROTAC using this method.

Caption: PROTAC synthesis via click chemistry.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a general representation and may require optimization based on specific laboratory conditions and starting materials.

-

Materials: 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, propargyl alcohol, boron trifluoride etherate, dichloromethane (B109758) (DCM), sodium bicarbonate, magnesium sulfate (B86663), and a suitable PEGylating reagent (e.g., tetraethylene glycol monotosylate).

-

Step 1: Synthesis of Propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol in anhydrous DCM.

-

Add boron trifluoride etherate dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Step 2: PEGylation.

-

The specific PEGylation strategy will depend on the chosen reagents. A common approach involves the reaction of a deprotected hydroxyl group on the glucose with an activated PEG4 derivative.

-

-

Step 3: Deprotection.

-

Remove the acetyl protecting groups from the glucose moiety using a suitable method, such as Zemplén deacetylation with sodium methoxide (B1231860) in methanol.

-

Neutralize the reaction and purify the final product, this compound.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines a general procedure for conjugating this compound to an azide-containing molecule.

-

Materials: this compound, azide-modified molecule (e.g., protein, peptide, or small molecule), copper(II) sulfate (CuSO4), sodium ascorbate, and a copper(I)-stabilizing ligand (e.g., THPTA).[1][2][4]

-

Procedure:

-

Prepare stock solutions of all reagents in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[4]

-

In a microcentrifuge tube, combine the azide-modified molecule and this compound.[1]

-

Add the copper(I)-stabilizing ligand, followed by CuSO4.[2]

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.[2][4]

-

Incubate the reaction at room temperature for 1-4 hours, or as determined by optimization.

-

The resulting conjugate can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography or dialysis.

-

Western Blot for PROTAC-Mediated Protein Degradation

This protocol provides a method to assess the efficacy of a PROTAC in degrading a target protein.

-

Cell Culture and Treatment:

-

Plate cells expressing the target protein and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Conclusion

The PEG4 spacer in this compound is a critical design element that significantly enhances the molecule's utility in bioconjugation. Its ability to improve solubility, reduce steric hindrance, and potentially favorably modulate pharmacokinetic properties makes it an invaluable component in the development of advanced therapeutics and research tools, particularly in the rapidly advancing field of PROTACs. The strategic incorporation of such linkers is a testament to the growing sophistication of molecular design in addressing complex biological challenges. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and developers working with this and similar PEGylated bioconjugation reagents.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. axispharm.com [axispharm.com]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. Carbohydrate PEGylation, an approach to improve pharmacological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Propargyl-PEG4-β-D-glucose in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Propargyl-PEG4-β-D-glucose, a versatile tool in the field of click chemistry. This molecule is particularly valuable in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Core Concepts: The Power of Click Chemistry

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific. The most prominent of these is the azide-alkyne cycloaddition, which can be performed in two main modalities: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Propargyl-PEG4-β-D-glucose, with its terminal alkyne group, is a prime substrate for both of these reactions.[2]

The structure of Propargyl-PEG4-β-D-glucose consists of three key components:

-

Propargyl group: A terminal alkyne that serves as the reactive handle for click chemistry.

-

PEG4 linker: A tetraethylene glycol spacer that enhances solubility, reduces aggregation, and provides spatial separation between conjugated molecules.[3]

-

β-D-glucose: A sugar moiety that can improve biocompatibility and can be used for targeted delivery to cells expressing glucose transporters.

A variation of this molecule, Propargyl-PEG4-tetra-Ac-β-D-glucose, features acetylated hydroxyl groups on the glucose ring. This modification enhances its solubility in organic solvents and can serve as a protecting group strategy during synthesis.[4][5]

Mechanism of Action: CuAAC and SPAAC

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that exclusively forms a 1,4-disubstituted triazole. The reaction is catalyzed by a copper(I) species, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).

The catalytic cycle proceeds as follows:

-

Formation of Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne of Propargyl-PEG4-β-D-glucose to form a copper-acetylide intermediate.

-

Coordination of Azide: The azide-containing molecule coordinates to the copper center.

-

Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper species, which upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC provides a metal-free alternative. In this reaction, the alkyne is part of a strained ring system, typically a cyclooctyne (B158145) like dibenzocyclooctyne (DBCO). The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding through a concerted [3+2] cycloaddition mechanism to form a triazole. In the context of Propargyl-PEG4-β-D-glucose, it would be the azide-functionalized reaction partner that contains the strained ring for the reaction to be considered SPAAC.

Quantitative Data

| Parameter | CuAAC with Glucosyl Azides | Notes |

| Reaction Time | 1-24 hours | Varies with catalyst, ligands, and reactants. |

| Yield | Moderate to High (47-90%) | Dependent on reaction conditions and purification.[6] |

| Catalyst | Cu(I) source (e.g., CuI, CuSO₄/NaAsc) | Ligands like TBTA can improve yields.[6] |

| Solvent | Acetonitrile, DCM, Water/t-BuOH mixtures | Choice depends on the solubility of reactants. |

Table 1: Representative Reaction Parameters for CuAAC involving Glucose Moieties.[6]

Experimental Protocols

The following are generalized protocols for performing CuAAC and bioconjugation using Propargyl-PEG4-β-D-glucose.

Protocol 1: General CuAAC Protocol

This protocol describes a typical procedure for the copper-catalyzed click reaction.

-

Reagent Preparation:

-

Dissolve Propargyl-PEG4-β-D-glucose (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).

-

Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 1 M).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

-

-

Reaction Setup:

-

To the solution of the alkyne and azide, add the copper(II) sulfate solution to a final concentration of 1-5 mol%.

-

Add the sodium ascorbate solution to a final concentration of 5-10 mol%.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Application in PROTAC Synthesis

Propargyl-PEG4-β-D-glucose is a valuable linker for the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using click chemistry involves linking a target protein ligand with an E3 ligase ligand via the Propargyl-PEG4-β-D-glucose linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Propargyl-PEG4-tetra-Ac-beta-D-glucose [myskinrecipes.com]

- 4. precisepeg.com [precisepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargyl-PEG4-β-D-glucose: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-β-D-glucose is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery. Its unique structure, combining a reactive propargyl group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a biocompatible glucose moiety, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. This technical guide provides an in-depth analysis of the solubility and stability of Propargyl-PEG4-β-D-glucose, presenting available data, outlining detailed experimental protocols, and visualizing key workflows.

Core Properties and Structure

Propargyl-PEG4-β-D-glucose is characterized by three key functional components:

-

Propargyl Group: The terminal alkyne group is highly reactive and serves as a handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to azide-modified molecules.

-

PEG4 Spacer: The tetra-polyethylene glycol linker is a flexible, hydrophilic chain that enhances the aqueous solubility of the molecule and any conjugate it is a part of. PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius and reducing immunogenicity.

-

β-D-glucose Moiety: The glucose unit further contributes to the molecule's hydrophilicity. The β-anomer of D-glucose is the more thermodynamically stable anomer due to the equatorial position of all its large substituents in the chair conformation, which minimizes steric hindrance.

Solubility Profile

The solubility of Propargyl-PEG4-β-D-glucose is a critical parameter for its application in biological and pharmaceutical research. The presence of the PEG4 chain and the glucose moiety confers significant hydrophilicity to the molecule. While specific quantitative data for Propargyl-PEG4-β-D-glucose is not extensively published, data from similar molecules and the general principles of PEGylation provide a strong indication of its solubility characteristics.

A structurally related compound, Propargyl-PEG2-β-D-glucose, has been reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL. It is highly probable that Propargyl-PEG4-β-D-glucose exhibits similar or even enhanced solubility in DMSO and other polar organic solvents. The addition of two extra ethylene (B1197577) glycol units in the PEG chain is expected to further increase its solubility in aqueous solutions.

For comparison, D-(+)-Glucose is soluble in PBS (pH 7.2) at approximately 10 mg/mL, and in organic solvents like ethanol (B145695) (approx. 0.3 mg/mL), DMSO (approx. 30 mg/mL), and dimethyl formamide (B127407) (approx. 20 mg/mL)[1]. The PEGylation of glucose is known to significantly enhance its solubility and solution stability at neutral pH[2].

Table 1: Estimated and Reported Solubility of Propargyl-PEG4-β-D-glucose and Related Compounds

| Compound | Solvent | Reported/Estimated Solubility |

| Propargyl-PEG4-β-D-glucose | Aqueous Buffer (e.g., PBS) | High (Estimate) |

| DMSO | ≥ 100 mg/mL (Estimate) | |

| Ethanol | Moderate (Estimate) | |

| Propargyl-PEG2-β-D-glucose | DMSO | 100 mg/mL[3] |

| D-(+)-Glucose | PBS (pH 7.2) | ~10 mg/mL[1] |

| DMSO | ~30 mg/mL[1] | |

| Ethanol | ~0.3 mg/mL[1] |

Stability Assessment

The stability of Propargyl-PEG4-β-D-glucose is crucial for its storage, handling, and application in multi-step synthesis and in biological environments. The primary points of potential degradation are the propargyl group, the ether linkages in the PEG chain, and the glycosidic bond.

-

Propargyl Group Stability: The propargyl group is generally stable under a range of conditions. However, propargyl alcohols and ethers can exhibit thermal instability at elevated temperatures[4][5][6]. For storage, a cool environment (typically 2-8°C or -20°C) in a dry, sealed container is recommended to prevent potential degradation.

-

PEG Chain Stability: The ether linkages of the PEG chain are generally stable. Degradation of PEG can occur under conditions of oxidative stress.

-

Glycosidic Bond Stability: The O-glycosidic bond linking the PEG chain to the glucose moiety is susceptible to hydrolysis, particularly under acidic conditions[7][8][9]. This hydrolysis would cleave the molecule into its PEGylated propargyl alcohol and glucose components. The rate of hydrolysis is dependent on pH and temperature.

Table 2: Summary of Potential Stability Issues and Recommended Storage

| Moiety | Potential Instability | Recommended Storage Conditions |

| Propargyl Group | Thermal decomposition at high temperatures. | 2-8°C or -20°C, dry, sealed container. |

| PEG Chain | Oxidative degradation. | Protected from strong oxidizing agents. |

| Glycosidic Bond | Hydrolysis under acidic conditions. | Neutral pH, avoid strong acids. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of Propargyl-PEG4-β-D-glucose.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

This protocol outlines a method to determine the equilibrium solubility of Propargyl-PEG4-β-D-glucose in various solvents.

Materials:

-

Propargyl-PEG4-β-D-glucose

-

Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol, Dimethyl Sulfoxide (DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Propargyl-PEG4-β-D-glucose to a known volume of each solvent in separate vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Seal the vials tightly.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a vortex mixer or shaker for a defined period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol 2: Assessment of Chemical Stability by HPLC

This protocol describes a method to evaluate the chemical stability of Propargyl-PEG4-β-D-glucose in an aqueous solution over time.

Materials:

-

Propargyl-PEG4-β-D-glucose

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Incubator or water bath

-

HPLC system with a suitable detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Propargyl-PEG4-β-D-glucose in the aqueous buffer at a known concentration.

-

Aliquot the solution into several vials.

-

-

Incubation:

-

Store the vials at a specific temperature (e.g., 4°C, 25°C, and 40°C).

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition for analysis.

-

-

Analysis:

-

Analyze the sample from each time point directly by HPLC.

-

Monitor the chromatogram for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

-

Plot the percentage of the remaining compound against time for each temperature to determine the degradation rate.

-

Signaling Pathways and Biological Interactions

As Propargyl-PEG4-β-D-glucose is a synthetic linker molecule, it is not known to be directly involved in any specific biological signaling pathways. Its primary role is to facilitate the conjugation of other molecules, which may then interact with biological systems. For example, if used to link a targeting ligand to a drug, the resulting conjugate's interaction with a cellular receptor would initiate a signaling cascade, but this is a function of the final conjugate, not the linker itself.

Conclusion

Propargyl-PEG4-β-D-glucose is a well-designed linker with favorable solubility and stability characteristics for a wide range of applications in biomedical research and drug development. The hydrophilic PEG and glucose components ensure good aqueous solubility, while the propargyl group provides a stable and highly reactive handle for bioconjugation. Understanding its solubility profile and potential degradation pathways is essential for its effective use. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these critical parameters in their own laboratory settings.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Glucose-induced release of glycosylpoly(ethylene glycol) insulin bound to a soluble conjugate of concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. rawsource.com [rawsource.com]

- 6. rawsource.com [rawsource.com]

- 7. fiveable.me [fiveable.me]

- 8. savemyexams.com [savemyexams.com]

- 9. jackwestin.com [jackwestin.com]

Propargyl-PEG4-β-D-glucose: A Technical Guide to its Introductory Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-β-D-glucose is a heterobifunctional linker molecule that has gained significant traction in biomedical research, particularly in the fields of targeted protein degradation and vaccine development. This guide provides an in-depth overview of its core applications, complete with experimental details and quantitative data to facilitate its adoption in novel research endeavors. The molecule's structure features a terminal propargyl group, a tetra-polyethylene glycol (PEG4) spacer, and a β-D-glucose moiety. This unique combination of functional groups allows for versatile bioconjugation strategies, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The propargyl group serves as a reactive handle for covalent linkage to azide-modified molecules.[1] The hydrophilic PEG4 spacer enhances solubility, a critical factor when working with complex biomolecules, and provides flexibility to the resulting conjugate.[2] The β-D-glucose component can contribute to improved aqueous solubility and may also play a role in cellular uptake or targeting.

Core Applications

The principal applications of Propargyl-PEG4-β-D-glucose in research are:

-

As a Linker in the Synthesis of Proteolysis Targeting Chimeras (PROTACs): PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3]

-

In the Development of Glycoconjugate Vaccines: This linker facilitates the conjugation of carbohydrate antigens to carrier proteins, a key step in producing vaccines that elicit a robust immune response against pathogens.[1]

Application 1: Synthesis of PROTACs

PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. Propargyl-PEG4-β-D-glucose is an effective linker that influences the PROTAC's solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC synthesized using a PEG-based linker is illustrated below. The PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Workflow: PROTAC Synthesis via CuAAC

The synthesis of a PROTAC using Propargyl-PEG4-β-D-glucose typically involves the copper-catalyzed "click" reaction with an azide-functionalized ligand (either for the POI or the E3 ligase).

Detailed Experimental Protocol (General)

This protocol provides a general framework for the CuAAC reaction. Optimization of reactant concentrations, temperature, and reaction time is often necessary for specific applications.

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of Propargyl-PEG4-β-D-glucose in DMSO.

-

Prepare a 10 mM solution of the azide-containing molecule in DMSO.

-

Prepare a 100 mM solution of sodium ascorbate (B8700270) in water (prepare fresh).

-

Prepare a 20 mM solution of copper(II) sulfate in water.

-

Prepare a 100 mM solution of a copper-chelating ligand (e.g., THPTA) in water.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the Propargyl-PEG4-β-D-glucose solution (1 equivalent) and the azide-containing molecule (1.2 equivalents).

-

Add the THPTA ligand solution (25 equivalents to the oligo/DNA).

-

Add the copper(II) sulfate solution (a 1:2 ratio with the THPTA ligand is common).[4]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (40 equivalents to the oligo/DNA).[4]

-

-

Reaction Conditions:

-

Vortex the mixture briefly.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.[4] The reaction can be monitored by LC-MS.

-

-

Purification and Characterization:

-

Purify the resulting PROTAC using reverse-phase HPLC.

-

Characterize the purified product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

-

Quantitative Data

| Parameter | Typical Value Range | Method of Determination | Reference |

| Reaction Yield | 60-95% | HPLC, NMR | [5] |

| Binding Affinity (to POI) | 1-500 nM (Kd) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) | [6] |

| Binding Affinity (to E3 Ligase) | 1-1000 nM (Kd) | ITC, SPR, FP | [6] |

| Protein Degradation (DC50) | 1-100 nM | Western Blot, In-Cell Western, Mass Spectrometry-based Proteomics | [5] |

| Cell Viability (IC50) | 0.01-10 µM | MTS, MTT, CellTiter-Glo | [5] |

Application 2: Synthesis of Glycoconjugate Vaccines

Glycoconjugate vaccines are a class of vaccines where a carbohydrate antigen (typically a polysaccharide from a pathogen) is covalently attached to a carrier protein. This formulation converts the T-cell independent immune response to the carbohydrate into a more robust T-cell dependent response. Propargyl-PEG4-β-D-glucose serves as a linker to connect the carbohydrate to the protein.

Experimental Workflow: Glycoconjugate Vaccine Synthesis

The synthesis involves functionalizing the carrier protein with an azide (B81097) group, followed by the "click" reaction with the propargyl-functionalized carbohydrate.

Detailed Experimental Protocol (General)

This protocol outlines the general steps for conjugating a propargyl-modified carbohydrate to an azide-functionalized carrier protein.

-

Azide Functionalization of Carrier Protein:

-

React the carrier protein with an azide-introducing reagent (e.g., azido-NHS ester) in a suitable buffer (e.g., PBS, pH 7.4).

-

Remove excess reagent by dialysis or size-exclusion chromatography.

-

-

CuAAC Conjugation:

-

Combine the azide-functionalized protein and Propargyl-PEG4-β-D-glucose (or a larger antigen attached to it) in a reaction buffer.

-

Add a copper(II) sulfate/ligand premix.

-

Initiate the reaction with freshly prepared sodium ascorbate.

-

Allow the reaction to proceed at room temperature or 37°C for 2-24 hours.

-

-

Purification and Characterization:

-

Purify the glycoconjugate from unreacted components using size-exclusion chromatography.

-

Characterize the conjugate by SDS-PAGE to observe the increase in molecular weight, mass spectrometry to determine the carbohydrate-to-protein ratio, and NMR for structural confirmation.

-

Quantitative Data

The following table summarizes key quantitative parameters for glycoconjugate vaccines synthesized using click chemistry.

| Parameter | Typical Value Range | Method of Determination | Reference |

| Carbohydrate-to-Protein Ratio | 2-15 | Mass Spectrometry, NMR Spectroscopy | |

| Conjugation Efficiency | > 80% | HPLC, SDS-PAGE | |

| Antigenicity | Varies (measured by ELISA) | ELISA | [7] |

| Immunogenicity (Antibody Titer) | Varies (measured by ELISA) | ELISA | [7] |

Conclusion

Propargyl-PEG4-β-D-glucose is a versatile and valuable tool in modern biomedical research. Its application as a linker in the synthesis of PROTACs and glycoconjugate vaccines highlights the power of click chemistry in constructing complex and functional biomolecules. The PEG spacer and glucose moiety offer favorable physicochemical properties, contributing to the overall efficacy of the final products. This guide provides a foundational understanding of its applications, and researchers are encouraged to adapt and optimize the provided protocols for their specific research needs.

References

- 1. Propargyl-PEG-beta-D-glucose | AxisPharm [axispharm.com]

- 2. Propargyl-PEG4-Br - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Protein Labeling using Propargyl-PEG4-β-D-glucose and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The ability to study dynamic changes in protein glycosylation is essential for understanding various physiological and pathological processes. These application notes describe a powerful method for labeling and detecting glycoproteins using a two-step bioorthogonal chemistry approach.[1][2][3] This technique involves the metabolic incorporation of a sugar analog, Propargyl-PEG4-β-D-glucose, into the glycan structures of proteins, followed by covalent ligation to a reporter molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[4][5][6]

This method offers a non-radioactive and highly specific alternative for studying protein glycosylation.[7] The propargyl group on the glucose analog serves as a bioorthogonal handle that does not interfere with cellular processes.[8] Once incorporated, this alkyne handle can be specifically reacted with an azide-containing probe (e.g., a fluorophore, biotin, or another tag) for visualization, enrichment, and downstream analysis of glycoproteins.[9][10]

Principle of the Method

The workflow consists of two main stages:

-

Metabolic Labeling: Cells are cultured in the presence of a peracetylated form of Propargyl-PEG4-β-D-glucose. The acetyl groups enhance cell permeability.[3] Inside the cell, endogenous esterases remove the acetyl groups, and the modified glucose analog is processed by the cellular machinery and incorporated into glycoproteins.[3][7]

-

Click Chemistry Ligation: The alkyne-modified glycoproteins are then detected by reacting them with an azide-containing reporter molecule. This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained cyclooctyne (B158145) is used (SPAAC).[6][11][12] The choice between CuAAC and SPAAC depends on the experimental context, with SPAAC being preferred for live-cell imaging due to the toxicity of copper.[6][13]

Key Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Cells

This protocol describes the metabolic incorporation of Propargyl-PEG4-β-D-glucose into glycoproteins in cultured mammalian cells.

Materials:

-

Peracetylated Propargyl-PEG4-β-D-glucose

-

Mammalian cell line of choice (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare Stock Solution: Prepare a 100 mM stock solution of peracetylated Propargyl-PEG4-β-D-glucose in sterile DMSO. Store at -20°C.

-

Cell Seeding: Plate cells at a density that will not lead to overconfluence at the end of the incubation period. Allow cells to adhere overnight.

-

Metabolic Labeling: The next day, replace the medium with fresh medium containing the desired final concentration of peracetylated Propargyl-PEG4-β-D-glucose (typically 25-100 µM). A vehicle-only (DMSO) control should be run in parallel.

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may need to be determined empirically for each cell line and experimental goal.

-

Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated sugar analog.[14]

-

Proceed to Lysis or Fixation: The cells are now ready for either cell lysis for downstream biochemical analysis (Protocol 2) or fixation and permeabilization for imaging (Protocol 3).

Protocol 2: In Vitro Protein Labeling via CuAAC Click Chemistry

This protocol details the labeling of metabolically tagged glycoproteins in cell lysates using a copper-catalyzed click reaction.

Materials:

-

Metabolically labeled cell pellet (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-functionalized reporter probe (e.g., Azide-Fluor 488, Biotin-Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[8][13]

-

Sodium ascorbate

-

PBS

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine Protein Concentration: Measure the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

Prepare Click Reaction Mix: For a 50 µL reaction, prepare the following reagents. It is recommended to prepare a master mix for multiple reactions.

-

Protein lysate: 20-50 µg

-

Azide (B81097) probe: 10-50 µM final concentration

-

CuSO₄: 1 mM final concentration

-

THPTA: 5 mM final concentration (prepare a 5:1 ligand to copper ratio)

-

Sodium ascorbate: 5 mM final concentration (prepare fresh)

-

-

Click Reaction: a. In a microcentrifuge tube, combine the protein lysate and the azide probe. b. Add the premixed CuSO₄ and THPTA solution. c. Initiate the reaction by adding freshly prepared sodium ascorbate. d. Incubate at room temperature for 1-2 hours with gentle shaking, protected from light.

-

Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blot for biotinylated proteins.

Protocol 3: Live Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling glycoproteins on the surface of living cells using a copper-free click reaction.

Materials:

-

Metabolically labeled cells in culture (from Protocol 1)

-

Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Fluor 488)

-

Complete cell culture medium

-

PBS

Procedure:

-

Wash Cells: After metabolic labeling, gently wash the cells twice with warm PBS or serum-free medium to remove unincorporated sugar.

-

Prepare Labeling Solution: Dilute the cyclooctyne-dye conjugate in complete culture medium to the desired final concentration (typically 10-50 µM).

-

Labeling Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. Optimal time and concentration may require titration.[6]

-

Wash and Image: Wash the cells three times with warm PBS to remove excess dye.

-

Imaging: The cells can now be imaged using fluorescence microscopy.

Data Presentation

| Parameter | CuAAC (in vitro) | SPAAC (in vivo/live cell) | Reference |

| Reaction Time | 1 - 2 hours | 30 - 60 minutes | [6] |

| Protein Amount | 20 - 50 µg | N/A (whole cells) | |

| Alkyne Substrate | Propargyl-PEG4-β-D-glucose (incorporated) | Propargyl-PEG4-β-D-glucose (incorporated) | |

| Azide/Alkyne Probe | Azide-functionalized probe | Cyclooctyne-functionalized probe | [12] |

| Probe Concentration | 10 - 50 µM | 10 - 50 µM | [6][12] |

| Catalyst | Copper(I) (from CuSO₄ + Sodium Ascorbate) | None | [4][11] |

| Ligand | THPTA, BTTAA, etc. | None | [8] |

| Temperature | Room Temperature | 37°C | [12] |

| Toxicity | Catalyst is toxic to live cells | Bioorthogonal, low toxicity | [6][13] |

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. [PDF] Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. | Semantic Scholar [semanticscholar.org]

- 10. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Propargyl-PEG4-beta-D-glucose in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing Propargyl-PEG4-beta-D-glucose in cell-based assays. This powerful tool enables the metabolic labeling of cellular glycans, allowing for their subsequent visualization and analysis through click chemistry. This methodology is invaluable for studying glycan dynamics, trafficking, and the broader field of glycobiology.

Introduction

This compound is a synthetic analog of glucose that has been chemically modified with a propargyl group via a polyethylene (B3416737) glycol (PEG) spacer. The beta-D-glucose moiety allows it to be recognized and processed by cellular glucose transporters and metabolic pathways. Once inside the cell, it can be incorporated into various glycoconjugates. The terminal alkyne group of the propargyl moiety serves as a bioorthogonal handle for "click" chemistry, a highly specific and efficient covalent reaction. This allows for the attachment of a variety of reporter molecules, such as fluorophores or biotin, enabling the detection and analysis of the metabolically labeled glycans.

The tetra-acetylated form, Propargyl-PEG4-tetra-Ac-beta-D-glucose, is often used to enhance cell permeability. Once inside the cell, endogenous esterases remove the acetyl groups, releasing the active this compound.

Key Applications:

-

Visualization of Glycan Trafficking and Localization: Track the synthesis and movement of glycans within the cell and on the cell surface.

-

Analysis of Glycan Dynamics: Study changes in glycan expression and composition in response to various stimuli, disease states, or drug treatments.

-

Identification of Glycoproteins: Coupled with mass spectrometry, this technique can be used to identify specific proteins that are glycosylated.

-

High-Throughput Screening: The robust nature of click chemistry makes this method suitable for screening compounds that modulate glycosylation.

Principle of the Method

The use of this compound in cell-based assays is a two-step process:

-

Metabolic Labeling: Cells are incubated with this compound (or its acetylated form). The sugar analog is taken up by the cells and incorporated into newly synthesized glycans by the cellular machinery.

-

Click Chemistry Detection: The alkyne-modified glycans are then detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with an azide-containing reporter molecule (e.g., a fluorescent dye or biotin). This reaction is highly specific and biocompatible.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into the glycans of cultured mammalian cells.

Materials:

-

This compound or Propargyl-PEG4-tetra-Ac-beta-D-glucose

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., multi-well plates, culture dishes, or flasks) at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Allow the cells to adhere and grow overnight.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of this compound or its acetylated form in DMSO. A typical stock concentration is 10-50 mM.

-

On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. The optimal concentration should be determined empirically for each cell line and experimental condition but typically ranges from 25 to 100 µM.

-

-

Metabolic Labeling:

-

Remove the existing culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for 24 to 72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the turnover rate of the glycans of interest.

-

-

Washing:

-

After the incubation period, remove the labeling medium.

-